5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide
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Description
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications
Molecular Imaging and Diagnostics
One notable application is in the realm of molecular imaging, particularly in identifying and quantifying receptor densities in diseases like Alzheimer's. For instance, a study by Kepe et al. (2006) utilized a similar benzamide derivative for positron emission tomography (PET) imaging, targeting serotonin 1A receptors in Alzheimer's disease patients. This approach aids in understanding disease progression and could potentially be adapted for compounds like 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide to target other receptor systems or diseases (Kepe et al., 2006).
Synthetic Chemistry
In synthetic chemistry, compounds with the benzamide structure serve as intermediates in creating various bioactive molecules. Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This method could potentially be applicable for synthesizing 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide derivatives, providing a greener and more efficient approach to developing pharmacologically active compounds (Moreno-Fuquen et al., 2019).
Protein Interaction Studies
Compounds similar to 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide can also play a role in studying protein interactions and mechanisms. For example, the interaction of benzamide derivatives with histone deacetylase (HDAC) enzymes has been studied to develop new therapeutic agents for cancer and other diseases. A study by Saito et al. (1999) explored the antitumor activity of benzamide derivatives as HDAC inhibitors, suggesting a potential research avenue for 5-(N-benzyl-N-methylsulfamoyl)-2-fluoro-N-(3-methoxyphenyl)benzamide in understanding and modulating protein functions (Saito et al., 1999).
Properties
IUPAC Name |
5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-25(15-16-7-4-3-5-8-16)30(27,28)19-11-12-21(23)20(14-19)22(26)24-17-9-6-10-18(13-17)29-2/h3-14H,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCIRNVEIGLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.